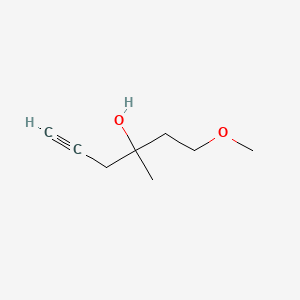![molecular formula C14H21NOS B8550127 N-tert-butyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide](/img/structure/B8550127.png)
N-tert-butyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide
Vue d'ensemble
Description
N-tert-butyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene ring
Méthodes De Préparation
The synthesis of N-tert-butyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide typically involves multiple steps. One common method includes the cyclization of a suitable precursor followed by the introduction of the tert-butyl and carboxamide groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-tert-butyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-tert-butyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-tert-butyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully understand its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
N-tert-butyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide can be compared with similar compounds such as:
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: This compound has a similar tert-butyl group but differs in its core structure.
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Another compound with a tert-butyl group, used in different chemical reactions. The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H21NOS |
|---|---|
Poids moléculaire |
251.39 g/mol |
Nom IUPAC |
N-tert-butyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H21NOS/c1-13(2,3)15-12(16)10-6-9-7-14(4,5)8-11(9)17-10/h6H,7-8H2,1-5H3,(H,15,16) |
Clé InChI |
DWWYBSMBECCAJD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C1)SC(=C2)C(=O)NC(C)(C)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
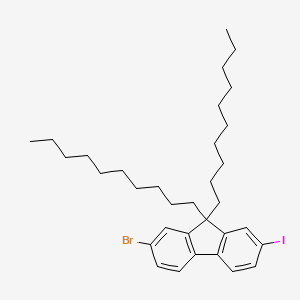
![isobutyl 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B8550056.png)
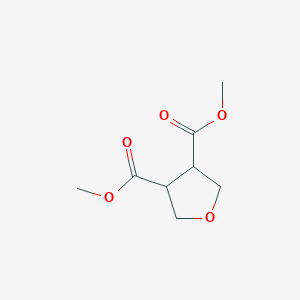
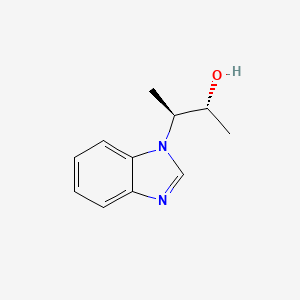
![[1,4']Bipiperidinyl-1'-yl-acetonitrile](/img/structure/B8550085.png)
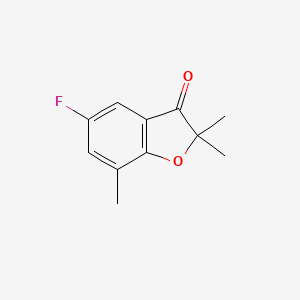
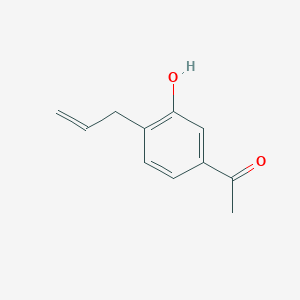
![[4-(Tridecyloxy)phenyl]methanol](/img/structure/B8550102.png)
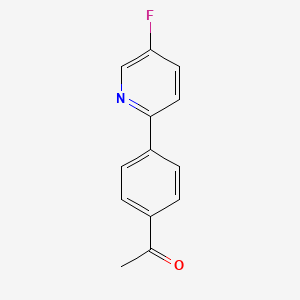
![(4aR,10aS)-1-Methyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-7-ol](/img/structure/B8550119.png)
![tert-butyl N-[(2S)-1-cyclopropyl-1-oxopropan-2-yl]carbamate](/img/structure/B8550122.png)
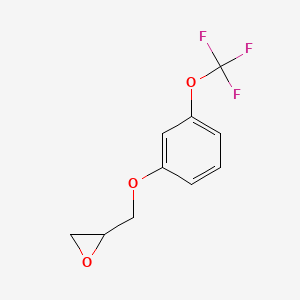
![1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B8550134.png)
